molecular formula C24H20N4O5 B2566032 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-47-2

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2566032
CAS No.: 941895-47-2
M. Wt: 444.447
InChI Key: YKEJAXGTXKVBKE-HPNDGRJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex urea derivative featuring three key components:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring commonly associated with enhanced metabolic stability and ligand-receptor binding in medicinal chemistry .
  • 3-Methoxybenzyl-substituted quinazolinone core: The quinazolinone scaffold is known for its versatility in drug design, particularly in kinase inhibition and anticonvulsant activity. The 3-methoxybenzyl substituent may enhance lipophilicity and modulate electronic properties .

Quinazolinone Formation: Cyclization of anthranilic acid derivatives with 3-methoxybenzylamine, followed by oxidation to yield the 2-oxo-2,3-dihydroquinazolin-4(1H)-one intermediate .

Urea Linkage Installation: Reaction of the quinazolinone intermediate with benzo[d][1,3]dioxol-5-yl isocyanate under anhydrous conditions, as seen in similar urea syntheses .

Properties

CAS No.

941895-47-2

Molecular Formula

C24H20N4O5

Molecular Weight

444.447

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H20N4O5/c1-31-17-6-4-5-15(11-17)13-28-22(18-7-2-3-8-19(18)26-24(28)30)27-23(29)25-16-9-10-20-21(12-16)33-14-32-20/h2-12H,13-14H2,1H3,(H2,25,27,29)

InChI Key

YKEJAXGTXKVBKE-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and the implications of these findings in pharmacology.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 314.35 g/mol

The structure features a benzo[d][1,3]dioxole moiety linked to a quinazoline derivative, which is significant for its biological activity.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the quinazoline core and subsequent modifications to introduce the benzo[d][1,3]dioxole and methoxybenzyl groups. The synthetic route typically employs techniques such as:

  • Aldol Condensation
  • Refluxing under acidic conditions
  • Column Chromatography for purification

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Escherichia coli500–1000 µg/mL
Pseudomonas aeruginosa750–1500 µg/mL
Candida albicans (fungal)250–500 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds with similar structures have been evaluated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α has been noted in several studies. For instance:

  • In vitro assays showed a reduction in cytokine production by up to 60% at higher concentrations of the compound.

This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Studies have also investigated the anticancer potential of compounds related to this compound. The compound demonstrated cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 Value (µM)
MCF-7 (breast cancer)15–30
HeLa (cervical cancer)20–35
A549 (lung cancer)10–25

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds. For example:

  • Synthesis and Evaluation of Quinazoline Derivatives : A study synthesized various quinazoline derivatives and evaluated their antibacterial and anticancer activities. The results indicated that modifications in substituents significantly affected biological potency.
  • Structure-Activity Relationship Studies : Research focused on understanding how changes in chemical structure influence biological activity, revealing critical insights into optimizing drug candidates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Structural Diversity: The target compound’s quinazolinone-urea hybrid distinguishes it from pyrazole-carbohydrazide (anticonsulvant) and bichalcone (NF-κB inhibitor) scaffolds. Its rigidity may favor selective target engagement compared to flexible bichalcones.

Synthetic Challenges: The target compound’s multi-step synthesis likely involves lower yields (inferred from analogous quinazolinone-urea syntheses ), whereas simpler pyrazole derivatives achieve higher yields (65–72%) .

The quinazolinone core is associated with kinase inhibition (e.g., EGFR), but the lack of a piperazine moiety (cf. bichalcone ) may limit solubility, necessitating formulation optimization.

Research Findings and Limitations

  • Gaps in Data: No direct biological data for the target compound are available in the provided evidence. Predictions are based on structural analogs, highlighting the need for empirical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.